molecular formula C18H16N2O7S2 B1216454 Ponceau MX CAS No. 7481-49-4

Ponceau MX

Cat. No.: B1216454
CAS No.: 7481-49-4
M. Wt: 436.5 g/mol
InChI Key: YYYARFHFWYKNLF-UHFFFAOYSA-N
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Description

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying additional hydroxy and (2,4-dimethylphenyl)diazenyl substituents at positions 3 and 4 respectively. The disodium salt is the biological stain 'acid red 26'. It has a role as a carcinogenic agent and a cardiotoxic agent. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate.

Scientific Research Applications

Toxicological Studies

Ponceau MX has been extensively studied for its toxicological effects, particularly in relation to liver toxicity. Grasso et al. (1969) found that dietary levels of this compound led to increased death rates, reduced weight gain, and liver lesions in rats, consistent with nodular hyperplasia following hepatocellular necrosis. Similarly, another study by Grasso et al. (1977) observed liver enlargement and nodular hyperplasia in rats fed with this compound. These studies suggest hepatotoxic effects at the administered dietary levels of this compound, but no evidence of carcinogenic potential was found (Grasso, Lansdown, Kiss, Gaunt, & Gangolli, 1969); (Grasso & Gray, 1977).

Metabolic and Distribution Studies

Research by Urakubo (1967) focused on the distribution and excretion of this compound in experimental animals. The study found that after oral administration, the dye was mostly transferred from the stomach to the intestine, with a small amount absorbed into the blood. Most of the dye was excreted in feces, indicating limited metabolism (Urakubo, 1967).

Environmental and Biodegradation Research

A study by Baena-Baldiris et al. (2020) explored the decolorization and degradation of Ponceau S Red and Methyl Orange by a bacterial strain. This research is relevant for understanding the environmental impact and biodegradation pathways of azo dyes like this compound. The study demonstrated the formation of toxic intermediate metabolites during the degradation process (Baena-Baldiris, Montes-Robledo, & Baldiris-Avila, 2020).

Analytical Method Development

Research has also been conducted on developing analytical methods for this compound. Yang et al. (2017) developed a novel electrochemical sensing platform for Ponceau 4R, indicating the importance of sensitive and rapid analytical methods for studying the dye due to its adverse health effects (Yang, Sun, Zeng, Guo, & Wu, 2017).

Solar Energy Applications

Reda (2010) investigated the photostability of Ponceau 2R doped thin film sol-gel silica as a luminescent solar collector. This study is significant for understanding the potential application of this compound in solar energy harvesting and its stability under sunlight exposure (Reda, 2010).

Properties

CAS No.

7481-49-4

Molecular Formula

C18H16N2O7S2

Molecular Weight

436.5 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

YYYARFHFWYKNLF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C

Color/Form

DARK-RED CRYSTALS

3761-53-3

Related CAS

3761-53-3 (di-hydrochloride salt)
68928-54-1 (mono-barium salt)

solubility

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE;  INSOLUBLE IN OIL, SOL IN WATER

Synonyms

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt
acid red 26
C.I. 16150
ponceau 2R
ponceau MX
ponceau MX, monobarium salt
ponceau xylidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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